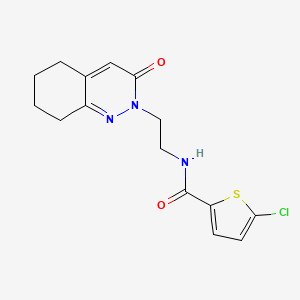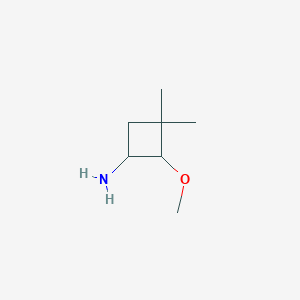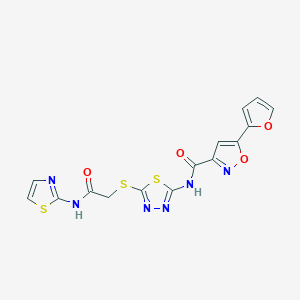![molecular formula C12H16O2S B2354824 Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate CAS No. 1249700-29-5](/img/structure/B2354824.png)
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate, also known as ethyl 3-methylthiophene-2-carboxylate, is a chemical compound that belongs to the family of carboxylic acid esters. It is widely used in scientific research for its unique properties and applications. In
Scientific Research Applications
Polymerization
“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is used in the field of polymer science. It is involved in the synthesis of polymers through photoiniferter polymerization . This process is crucial in the development of new materials with unique properties.
Anticancer Research
This compound has been studied for its potential anticancer activity. A series of derivatives of “Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” were synthesized and tested against human HCT-116 and MCF-7 cell lines . Some of these derivatives exhibited promising results, indicating the potential of this compound in cancer research.
Synthesis of Quinoxaline Derivatives
“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is used in the synthesis of quinoxaline derivatives . These derivatives have been studied for their anticancer activity, further highlighting the importance of this compound in medicinal chemistry.
Chemoselective Michael Reaction
This compound is used in the chemoselective Michael reaction, a type of conjugate addition reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of carbon-carbon bonds and the introduction of new functional groups.
Thiation Method
“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one . This method represents a new approach to the synthesis of sulfur-containing compounds.
Commercial Availability
“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in various research applications.
properties
IUPAC Name |
ethyl 2-(3-methylphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOCQORSHOERCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354741.png)
![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)
![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)

![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)






![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)
![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)